

# Cyanine 5.5 Azide: A Technical Guide for Advanced Research Applications

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## Compound of Interest

Compound Name: Cyanine 5.5 azide

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## Introduction

Cyanine 5.5 (Cy5.5) azide is a near-infrared (NIR) fluorescent dye that has become an indispensable tool in biomedical research. Its azide functional group allows for its covalent attachment to a wide range of biomolecules through "click chemistry," a highly efficient and specific bioorthogonal reaction. This guide provides an in-depth overview of Cy5.5 azide, its properties, and its applications in research, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

The utility of Cy5.5 azide stems from its favorable spectral properties. Emitting in the NIR spectrum, it allows for deep tissue penetration and minimizes interference from background autofluorescence, making it particularly well-suited for in vivo imaging.<sup>[1]</sup> Its high sensitivity and versatility have led to its widespread use in applications ranging from targeted drug delivery and in vivo imaging to the labeling of peptides, proteins, and oligonucleotides.<sup>[1]</sup>

## Core Properties and Quantitative Data

The performance of Cy5.5 azide in various applications is dictated by its photophysical properties. The following tables summarize key quantitative data for Cy5.5 azide and compare it with other commonly used NIR dyes.

Table 1: Photophysical Properties of **Cyanine 5.5 Azide**

Property	Value	Reference(s)
Excitation Maximum ( $\lambda_{ex}$ )	675-684 nm	[2]
Emission Maximum ( $\lambda_{em}$ )	694-710 nm	[2]
Molar Extinction Coefficient ( $\epsilon$ )	~190,000 - 209,000 M <sup>-1</sup> cm <sup>-1</sup>	[2]
Fluorescence Quantum Yield ( $\Phi$ )	~0.2	
Solubility	Water, DMSO, DMF	

Table 2: Comparison of **Cyanine 5.5 Azide** with Other NIR Dyes

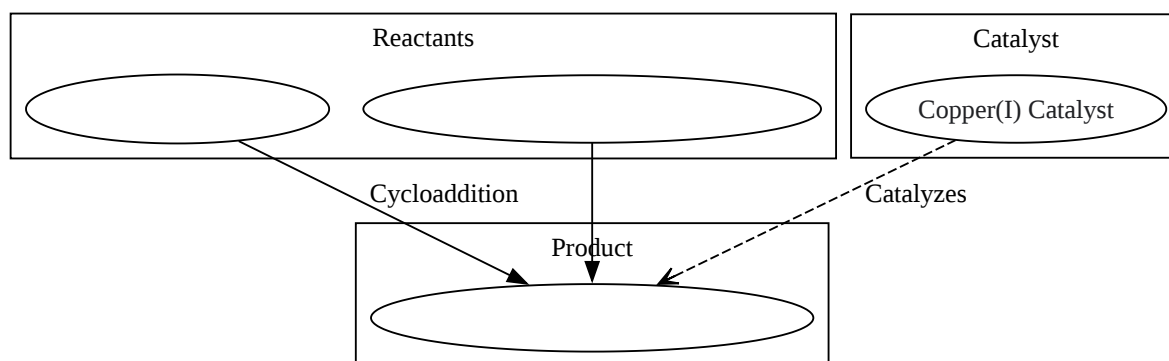
Dye	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient (M <sup>-1</sup> cm <sup>-1</sup> )	Quantum Yield (Φ)	Key Features	Reference(s)
Cy5.5 Azide	675-684	694-710	~190,000 - 209,000	~0.2	Excellent for in vivo imaging, click chemistry compatible.	1
Alexa Fluor 680	679	702	184,000	0.36	Bright and photostable, often used as a benchmark.	2
IRDye 800CW	774	789	~240,000	~0.09 - 0.12	Lower background and enhanced tumor-to-background ratio in some in vivo models.	3
Cy7 Azide	749	776	~275,000	-	Longer wavelength emission for deeper tissue penetration.	4

## Key Applications and Experimental Protocols

The primary utility of Cy5.5 azide lies in its ability to be conjugated to biomolecules via click chemistry. This enables a wide array of applications in molecular biology, drug development, and diagnostics.

### Click Chemistry: The Engine of Cy5.5 Azide Conjugation

Click chemistry refers to a class of biocompatible reactions that are rapid, selective, and high-yielding. The most common type of click chemistry used with Cy5.5 azide is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the azide group on the dye and a terminal alkyne group on the target biomolecule. A copper-free alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is also employed, particularly for live-cell imaging where the cytotoxicity of copper is a concern.



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Figure 1. Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

### Experimental Protocol: Labeling of Proteins with Cy5.5 Azide via CuAAC

This protocol provides a general guideline for labeling an alkyne-modified protein with Cy5.5 azide.

**Materials:**

- Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS).
- Cy5.5 azide stock solution (e.g., 10 mM in DMSO).
- Copper(II) sulfate ( $\text{CuSO}_4$ ) stock solution (e.g., 50 mM in water).
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water).
- Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water).
- Desalting column or dialysis cassette for purification.

**Procedure:**

- Prepare the Protein: Ensure the alkyne-modified protein is at a suitable concentration (e.g., 1-10 mg/mL) in a buffer free of primary amines (like Tris) which can interfere with some labeling chemistries.
- Prepare the Click-IT® Reaction Cocktail: In a microcentrifuge tube, combine the following in order:
  - Protein solution.
  - Cy5.5 azide (add a 2-5 fold molar excess over the protein).
  - $\text{CuSO}_4$  and THPTA (pre-mix at a 1:5 molar ratio, then add to the reaction).
  - Sodium ascorbate (add to a final concentration of 1-5 mM).
- Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
- Purification: Remove the unreacted dye and catalyst using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

- Characterization: Confirm labeling efficiency by measuring the absorbance of the protein (at 280 nm) and the Cy5.5 dye (at ~675 nm).

## Experimental Protocol: In Vivo Imaging with Cy5.5 Azide-Labeled Probes

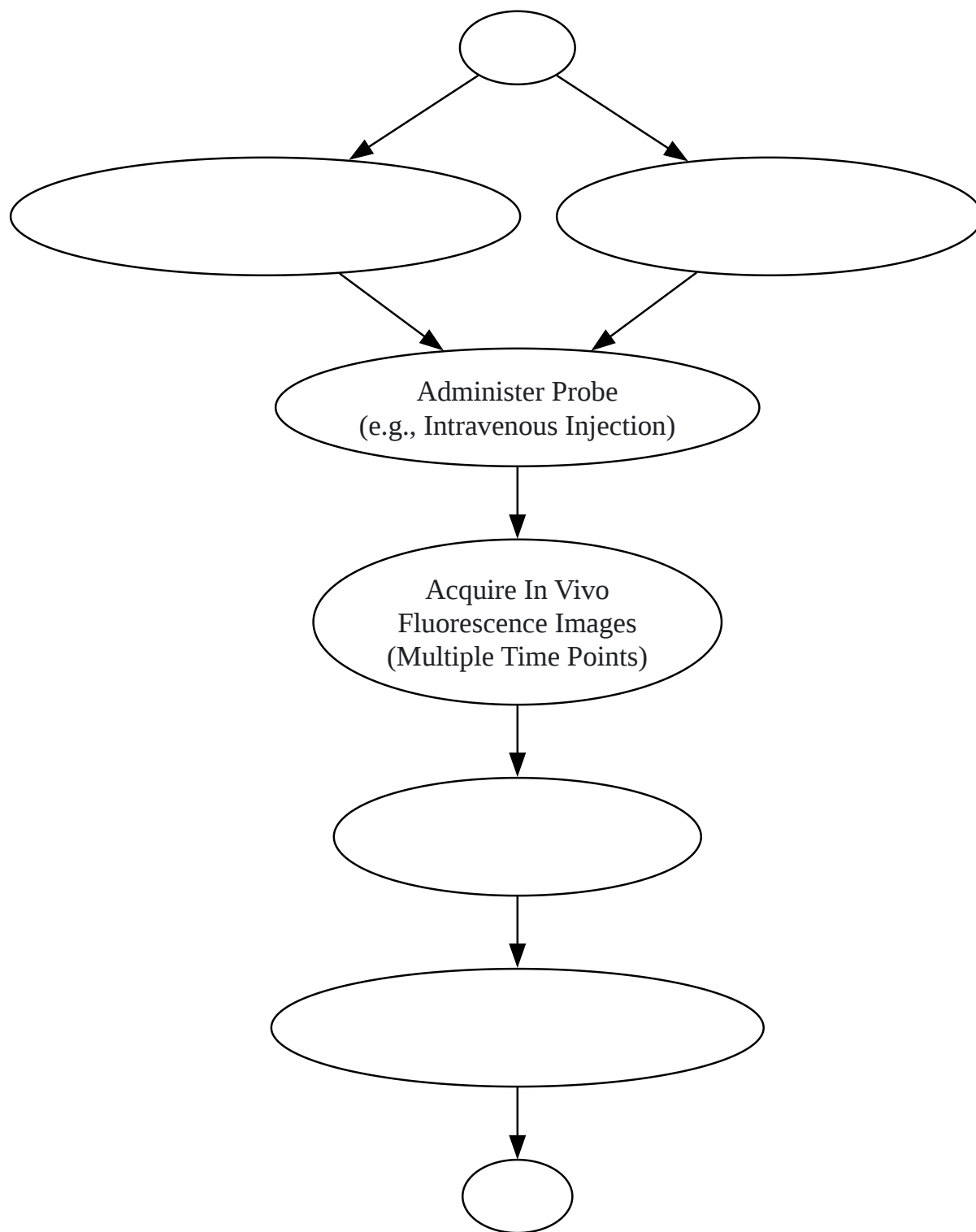
This protocol outlines a general workflow for in vivo imaging using a Cy5.5 azide-labeled targeting probe (e.g., a peptide or antibody).

### Materials:

- Cy5.5 azide-labeled targeting probe.
- Animal model with the target of interest (e.g., tumor-bearing mouse).
- In vivo imaging system (e.g., IVIS, Pearl).
- Anesthesia (e.g., isoflurane).

### Procedure:

- Probe Administration: Inject the Cy5.5 azide-labeled probe intravenously into the animal model. The optimal dose will need to be determined empirically but is typically in the nanomolar range.
- Image Acquisition: At various time points post-injection (e.g., 1, 4, 24, and 48 hours), anesthetize the animal and acquire fluorescence images using the in vivo imaging system with appropriate excitation and emission filters for Cy5.5.
- Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., the tumor) and in a background region (e.g., muscle tissue) to determine the tumor-to-background ratio.
- Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the animal and excise the tumor and other organs for ex vivo imaging to confirm the in vivo findings and assess biodistribution.

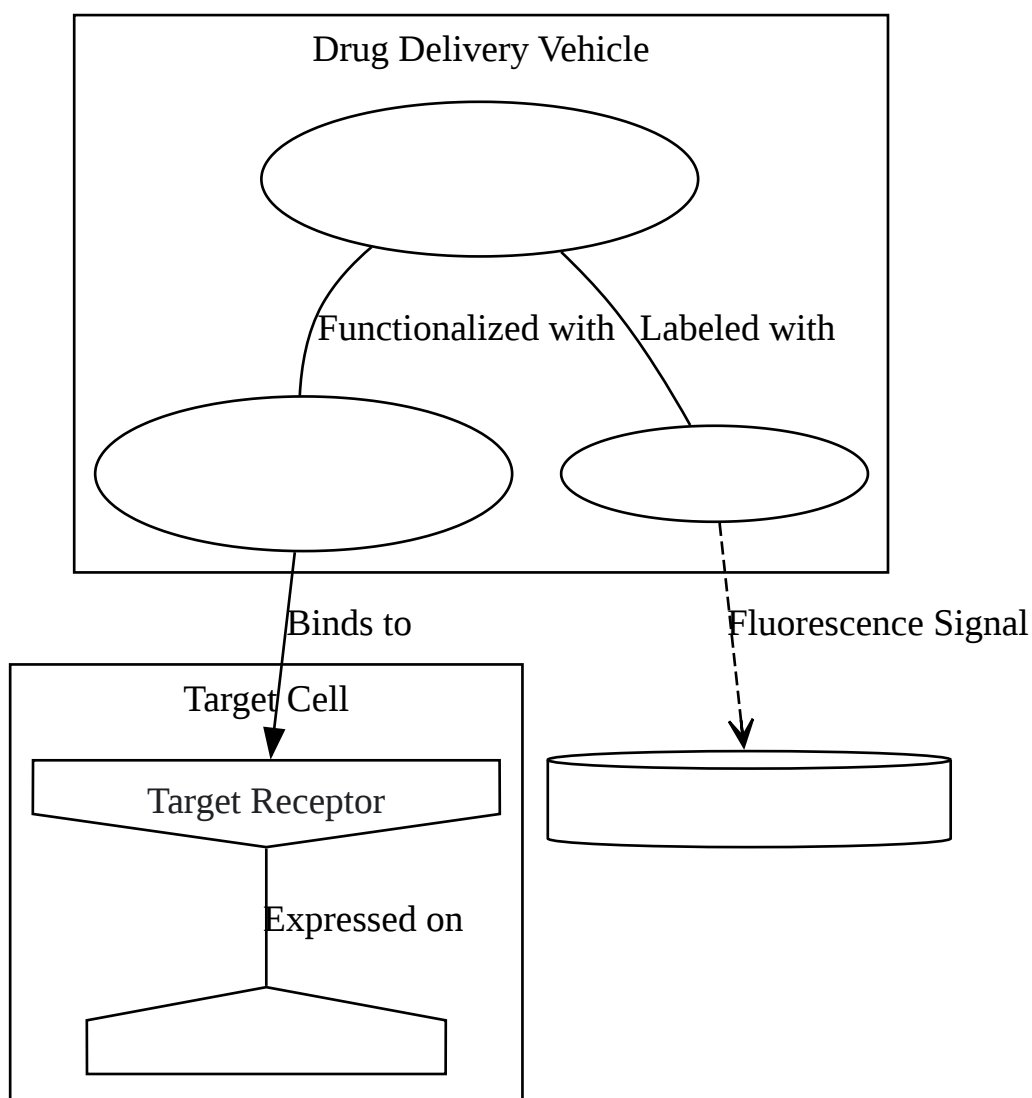


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Figure 2. General Workflow for In Vivo Imaging with a Cy5.5 Azide-Labeled Probe

## Application in Targeted Drug Delivery

A significant application of Cy5.5 azide is in the development and evaluation of targeted drug delivery systems. By conjugating Cy5.5 azide to a drug carrier (e.g., a nanoparticle or liposome) that is also functionalized with a targeting ligand (e.g., an antibody or peptide), researchers can visualize the biodistribution and tumor accumulation of the drug delivery vehicle in real-time.



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Figure 3. Visualization of Targeted Drug Delivery Using Cy5.5 Azide



## Conclusion

**Cyanine 5.5 azide** is a powerful and versatile tool for researchers in various fields. Its near-infrared fluorescence properties make it an excellent choice for in vivo imaging, while its azide functionality allows for straightforward and efficient conjugation to a wide range of biomolecules via click chemistry. The detailed protocols and quantitative data provided in this guide are intended to facilitate the successful application of Cy5.5 azide in advanced research and drug development endeavors. By understanding its core properties and following optimized experimental procedures, scientists can leverage the full potential of this valuable fluorescent probe.

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## References

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